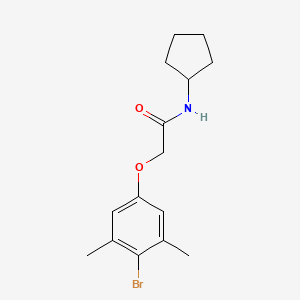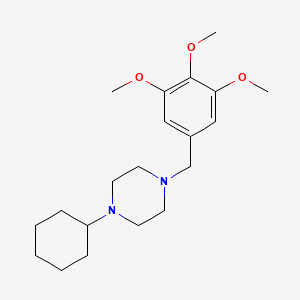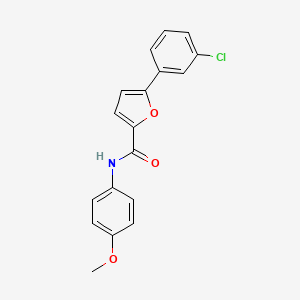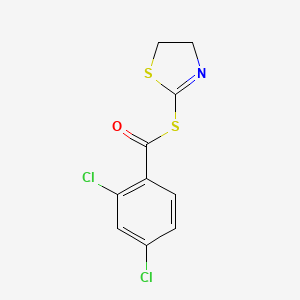![molecular formula C18H10ClNO2 B5859624 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic compound that belongs to the family of isoindole derivatives. It was first synthesized in 1996 by Sugen Inc. as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Since then, it has been widely used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes.
Wirkmechanismus
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, which is a key receptor involved in angiogenesis. By blocking the activity of this receptor, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione prevents the activation of downstream signaling pathways that promote the proliferation and migration of endothelial cells. This leads to the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of protein kinase C (PKC), and modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is its high potency and specificity for VEGFR-2. This makes it a valuable tool for investigating the role of this receptor in angiogenesis and other physiological processes. However, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of VEGFR-2 activity. In addition, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis and tumor growth. Another area of interest is the investigation of the role of VEGFR-2 in other physiological processes, such as wound healing and inflammation. Finally, the development of more potent and selective VEGFR inhibitors, based on the structure of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, is an ongoing area of research.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves several steps, starting from the reaction of 3-chloroaniline with phthalic anhydride to form 2-(3-chlorophenyl)isoindole-1,3-dione. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of sodium methoxide to produce 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been extensively used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes. It has been shown to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. This makes it a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and macular degeneration.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIORDKWGQSNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)


![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)


![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)

![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)